4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile
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Overview
Description
4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile is a complex organic compound that features a piperazine ring, a pyridine ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-difluorophenylacetonitrile with piperazine under specific conditions to form the piperazine derivative. This intermediate is then reacted with pyridine-2-carbonitrile in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The difluorophenyl group and piperazine ring are known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylacetonitrile: A precursor in the synthesis of the target compound.
Pyridine-2-carbonitrile: Another precursor used in the synthesis.
Fluoropyridines: Compounds with similar structural features and applications.
Uniqueness
4-[4-[1-(2,4-Difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile is unique due to its combination of a difluorophenyl group, piperazine ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
4-[4-[1-(2,4-difluorophenyl)ethyl]piperazine-1-carbonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c1-13(17-3-2-15(20)11-18(17)21)24-6-8-25(9-7-24)19(26)14-4-5-23-16(10-14)12-22/h2-5,10-11,13H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKCUYQGIWSKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)N2CCN(CC2)C(=O)C3=CC(=NC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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